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molecular formula C15H21ClO2 B8639061 3,5-Di-tert-butyl-4-hydroxybenzoyl chloride CAS No. 40056-43-7

3,5-Di-tert-butyl-4-hydroxybenzoyl chloride

Cat. No. B8639061
M. Wt: 268.78 g/mol
InChI Key: AIPCSKRJJOUNEM-UHFFFAOYSA-N
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Patent
US05661153

Procedure details

4-Hydroxy-3,5-di-tert-butyl benzoic acid (12.5 g, 50 mM) was dissolved in 80 ml of chloroform. To the resulting solution was added dropwise a solution of SOCl2 (chlorination agent, 10 ml) in chloroform (20 ml), followed by heating under reflux for 3 hours. The reaction solution was then distilled off under reduced pressure to yield 4-hydroxy-3,5-di-tert-butylbenzoyl chloride.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[C:15]([CH3:18])([CH3:17])[CH3:16].O=S(Cl)[Cl:21]>C(Cl)(Cl)Cl>[OH:1][C:2]1[C:10]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][C:5]([C:6]([Cl:21])=[O:7])=[CH:4][C:3]=1[C:15]([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1C(C)(C)C)C(C)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was then distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C(=O)Cl)C=C1C(C)(C)C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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